N-(pyridin-2-ylmethyl)ethanamine
Overview
Description
N-(pyridin-2-ylmethyl)ethanamine is an organic compound characterized by the presence of a pyridine ring attached to an ethanamine group
Mechanism of Action
Target of Action
N-(pyridin-2-ylmethyl)ethanamine, also known as N-Ethyl-N-(2-pyridylmethyl)amine, is a chemical compound that has been studied for its potential to form coordinate bonds with metal ions such as Mn(II) and Fe(II) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
The interaction of this compound with its targets involves the formation of coordinate bonds. This compound contains nitrogen atoms that can form these bonds with metal ions . The resulting complexes can potentially influence the activity of enzymes and other proteins that rely on these metal ions for their function.
Biochemical Pathways
For instance, it could potentially affect the activity of enzymes involved in the metabolism of nucleotides .
Pharmacokinetics
The compound’s molecular weight of 13619 g/mol suggests that it may have favorable absorption and distribution characteristics
Result of Action
Its ability to form coordinate bonds with metal ions suggests that it could potentially influence the function of metal-dependent enzymes and proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions in the environment could potentially affect its ability to form coordinate bonds . Additionally, factors such as pH and temperature could also influence its stability and activity.
Biochemical Analysis
Biochemical Properties
N-(pyridin-2-ylmethyl)ethanamine plays a role in biochemical reactions, particularly in the formation of coordinate bonds with metal ions The nature of these interactions is largely dependent on the presence of metal ions .
Cellular Effects
Given its ability to form coordinate bonds with metal ions, it may influence cell function by interacting with metal-dependent enzymes and proteins .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of coordinate bonds with metal ions . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
Given its ability to form coordinate bonds with metal ions, it may interact with enzymes or cofactors in various metabolic pathways .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(pyridin-2-ylmethyl)ethanamine can be synthesized through several methods. One common approach involves the condensation reaction between 2-pyridinecarboxaldehyde and methylamine, resulting in the formation of the desired product . This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted pyridine derivatives.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-9-7-8-5-3-4-6-10-8/h3-6,9H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSUUGOCTJVJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406028 | |
Record name | N-(pyridin-2-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51639-58-8 | |
Record name | N-(pyridin-2-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of N-(pyridin-2-ylmethyl)ethanamine into the ligand structure influence its interaction with DNA?
A1: While the provided research doesn't directly investigate the interaction of this compound itself with DNA, it highlights its presence within larger ligands designed for this purpose. For instance, in the study by [], this compound is part of the ligand "N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine" (APPE). This ligand, when complexed with Zn(II) or Co(II), exhibits DNA photocleavage activity upon irradiation []. Although the specific role of this compound within this interaction is not explicitly elucidated, its presence within the larger structure suggests its potential contribution to DNA binding or the overall photocleavage process.
Q2: How does the structural characterization of metal complexes containing this compound provide insights into their potential applications?
A2: Structural characterization techniques like X-ray crystallography help determine the spatial arrangement of atoms within the metal complexes. For example, in [], the study investigates the crystal structures of copper complexes formed with ligands incorporating this compound. These analyses revealed the presence of supramolecular networks formed by anion–π and lone pair–π non-covalent bonds []. Understanding these structural features provides valuable information about the potential applications of these complexes, such as in the design of materials with specific electronic or catalytic properties.
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